N-Ethylpyrrolidine-3-carboxamide

Description

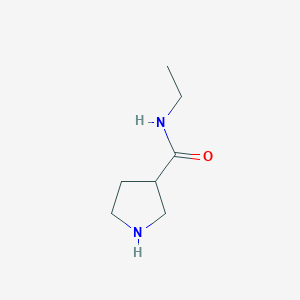

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-ethylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVNYUIISCOCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672454 | |

| Record name | N-Ethylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-56-2 | |

| Record name | N-Ethylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for N Ethylpyrrolidine 3 Carboxamide and Its Structural Analogues

Enantioselective and Diastereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For N-Ethylpyrrolidine-3-carboxamide and its analogues, the stereocenters within the pyrrolidine (B122466) ring significantly influence their pharmacological properties. This section delves into advanced methods for establishing these stereocenters with high fidelity.

Chiral Auxiliary and Catalyst-Controlled Approaches

Chiral auxiliaries and asymmetric catalysis represent powerful tools for the enantioselective synthesis of pyrrolidine derivatives. nih.gov These methods guide the formation of the desired stereoisomer, often with high levels of efficiency and selectivity.

One notable catalyst-controlled approach involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition. nih.gov This strategy allows for the construction of highly substituted pyrrolidines. While this method has been demonstrated for a range of substituted pyrrolidines, its application to this compound would involve the use of an appropriate N-acylated precursor. The diastereoselectivity of the cycloaddition is often high, though it can be dependent on the specific dipolarophile used. nih.gov

Chiral auxiliaries, such as those derived from (S)-proline, have been extensively used in the synthesis of pyrrolidine-based organocatalysts and can be adapted for the synthesis of specific target molecules. nih.gov For instance, a chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. While specific examples for this compound are not prevalent in the literature, the general principles of chiral auxiliary-directed synthesis are well-established for the pyrrolidine ring system.

A general approach for the synthesis of pyrrolidine carboxamides involves the use of peptide coupling reagents. Small-scale parallel synthesis in 96-well plates has been utilized to create libraries of pyrrolidine carboxamides for biological screening. nih.gov This method typically involves reacting a pyrrolidine carboxylic acid with a diverse range of amines in the presence of a coupling agent like HBTU and a base such as DIEA in a solvent like DMF. nih.gov This high-throughput approach is ideal for rapidly exploring the structure-activity relationship of analogues of this compound.

Asymmetric Michael Addition Methodologies for Pyrrolidine-3-Carboxylic Acid Derivatives

Asymmetric Michael addition reactions are a cornerstone of modern organic synthesis for the enantioselective formation of carbon-carbon bonds. This methodology has been successfully applied to the synthesis of precursors for pyrrolidine-3-carboxylic acid derivatives. rsc.orgresearchgate.netsemanticscholar.org

Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgsemanticscholar.org For example, the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) has been achieved in a two-step process utilizing this method. rsc.orgsemanticscholar.org The resulting Michael adducts can be readily transformed into the desired pyrrolidine-3-carboxylic acid derivatives. researchgate.net A variety of organocatalysts, including chiral primary amine-thioureas, have been shown to be effective for this transformation, providing access to functionalized chiral γ-keto esters in high yields and with excellent enantioselectivities. researchgate.net

The following table summarizes the results of an organocatalytic asymmetric Michael addition for the synthesis of precursors to substituted pyrrolidine-3-carboxylic acids.

| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cinchona Alkaloid Squaramide | 4-Tosylaminobut-2-enoates | 3-Ylideneoxindoles | 72-99 | >99 |

| Chiral Thiourea/Boronic Acid | (E)-3-Substituted-2-enoic acid | O-Benzylhydroxylamine | 57-89 | 70-97 |

Data sourced from a review on asymmetric aza-Michael reactions. beilstein-journals.org

These methods provide a versatile and powerful platform for accessing chiral building blocks that can be further elaborated to this compound and its analogues.

Stereoselective C(sp³)-H Activation in Pyrrolidine Synthesis

Direct functionalization of C(sp³)–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Stereoselective C(sp³)–H activation on the pyrrolidine ring allows for the introduction of substituents with a high degree of regio- and stereocontrol. acs.orgnih.govnih.gov

Palladium-catalyzed C(sp³)–H arylation has been successfully employed for the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org Using an aminoquinoline auxiliary at the C(3) position of a pyrrolidine-3-carboxylic acid derivative, arylation occurs with excellent regio- and stereoselectivity at the C(4) position. acs.org This methodology is notable for its use of a low catalyst loading and an inexpensive base. The directing group can be subsequently removed under mild conditions to afford various functionalized pyrrolidines. acs.org

Furthermore, a highly efficient and fully enantioselective synthesis of (2S,3R)-3-carboxyphenyl-pyrrolidine-2-carboxylic acid analogs has been developed utilizing a C(sp³)-H activation strategy as the key step. nih.gov This demonstrates the power of this approach in creating complex and stereochemically defined pyrrolidine structures. While these examples focus on arylation, the development of C(sp³)–H activation methods for alkylation would be highly valuable for the synthesis of a broader range of analogues.

Novel Chemical Transformations and Rearrangements

The discovery and development of novel chemical reactions provide new avenues for the synthesis of complex molecules from simple starting materials. This section highlights innovative transformations that have been applied to the construction of pyrrolidine scaffolds.

Interrupted Curtius Rearrangements for Pyrrolidine Scaffolds

The Curtius rearrangement is a classical method for converting carboxylic acids to amines via an isocyanate intermediate. nih.govmasterorganicchemistry.com A fascinating and synthetically useful variation is the "interrupted" Curtius rearrangement, which has been applied to N-Boc-protected quaternary proline derivatives to generate unsaturated pyrrolidine products. nih.govacs.orgvapourtec.com

In this transformation, the thermal treatment of an N-Boc-protected quaternary proline derivative with an azide (B81097) source, such as diphenylphosphoryl azide (DPPA), leads to the formation of an acyl azide. nih.govacs.org This intermediate undergoes rearrangement to an isocyanate. However, due to steric hindrance, the expected intramolecular cyclization to a carbamate (B1207046) is "interrupted". Instead, the reaction proceeds through a proposed N-acyliminium species, which can then eliminate to form an unsaturated pyrrolidine. nih.govacs.org The outcome of the reaction is dependent on the nature of the substituent on the quaternary carbon. nih.govacs.orgvapourtec.com This methodology offers a mild and stereoselective route to unsaturated pyrrolidine scaffolds, which can be valuable precursors for further functionalization. nih.gov

N-Alkylation and Related Amine Functionalizations

The introduction of the N-ethyl group is a crucial step in the synthesis of the target compound, this compound. N-alkylation of a pyrrolidine-3-carboxamide (B1289381) precursor is a common and effective method to achieve this.

A variety of methods exist for the N-alkylation of secondary amines. A representative procedure for N-ethylation could involve the deprotonation of the pyrrolidine nitrogen with a suitable base, such as sodium hydride or lithium bis(trimethylsilyl)amide (LHMDS), followed by reaction with an ethylating agent like iodoethane. The choice of base and reaction conditions can be critical to avoid side reactions and ensure high yields.

More broadly, the functionalization of the pyrrolidine nitrogen is a key aspect of creating diverse analogues. Reductive amination of diketones with anilines has been shown to be a practical method for the synthesis of N-aryl-substituted pyrrolidines. While this specific example leads to N-aryl derivatives, the underlying principle of reductive amination can be adapted for the synthesis of N-alkyl pyrrolidines.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product containing substantial portions of all the starting materials. rsc.orgresearchgate.net These reactions are characterized by their high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.netmdpi.com The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of pyrrolidine scaffolds. rsc.orgresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide. rsc.orgacs.org By carefully selecting bifunctional starting materials, the Ugi reaction can be employed to construct heterocyclic systems, including pyrrolidines. For instance, the use of β-amino acids can lead to the formation of β-lactams through an acyl transfer in the Mumm rearrangement step. wikipedia.org A similar strategy, employing starting materials with appropriate functionalities, can be envisioned for the synthesis of substituted pyrrolidines. One plausible, though not explicitly documented, approach to a precursor of this compound could involve a Ugi reaction followed by an intramolecular cyclization.

The Passerini three-component reaction (P-3CR) is another powerful MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. researchgate.netorganic-chemistry.orgslideshare.net Post-Passerini modifications can lead to the formation of various heterocyclic structures. wikipedia.org For example, a Passerini reaction followed by a ring-closing metathesis (RCM) has been used to synthesize complex cyclic structures. rsc.org A strategy involving a Passerini reaction to generate a suitable acyclic precursor, which then undergoes a cyclization reaction, could potentially be employed to form the pyrrolidine ring of this compound analogues. researchgate.net

| Multicomponent Reaction | Components | Primary Product | Potential for Pyrrolidine Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Use of bifunctional components to induce post-reaction cyclization. rsc.orgnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Post-reaction cyclization of the α-acyloxy amide product. rsc.orgwikipedia.orgresearchgate.net |

Targeted Derivatization and Functional Group Interconversions

Targeted derivatization and functional group interconversions of this compound and its analogues allow for the exploration of their chemical space and the generation of new molecular entities. These transformations can be focused on various parts of the molecule, including the pyrrolidine ring, the N-ethyl group, and the carboxamide functionality.

Derivatization of the Pyrrolidine Ring:

The pyrrolidine ring offers several positions for derivatization. For instance, in related pyrrolidine carboxamide systems, modifications have been successfully introduced on a phenyl ring attached to the pyrrolidine core. nih.gov While this compound itself lacks an aromatic substituent for such modifications, analogous strategies could be applied to its aryl-substituted counterparts. nih.gov Furthermore, C-H activation strategies have been utilized for the arylation of pyrrolidine rings in related structures. google.com

Functional Group Interconversions of the Carboxamide:

The carboxamide group is a versatile functional handle that can undergo several transformations.

Reduction to Amine: The carboxamide can be reduced to the corresponding amine, (1-ethylpyrrolidin-3-yl)methanamine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride or, more recently, through catalytic methods using reagents such as pinacolborane (HBpin) in the presence of a lanthanide complex or titanium tetrachloride with borane-ammonia. researchgate.netmdpi.com This conversion opens up further derivatization possibilities at the newly formed amino group, such as acylation or alkylation. uu.nlresearchgate.net

Hydrolysis to Carboxylic Acid: The amide bond can be hydrolyzed back to the corresponding carboxylic acid, pyrrolidine-3-carboxylic acid, and ethylamine. This reaction can be carried out under acidic or basic conditions. arkat-usa.orgresearchgate.netchemistrysteps.com A mild alkaline hydrolysis method using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane has been reported for various amides. arkat-usa.orgresearchgate.net The resulting carboxylic acid can then be re-functionalized, for example, by forming a new amide with a different amine. nih.gov

| Transformation | Reagents and Conditions | Product |

| Carboxamide Reduction | 1. LiAlH4 in THF 2. La[NH-2,6-ⁱPr₂-4-FcC₆H₂]₃ / HBpin | (1-Ethylpyrrolidin-3-yl)methanamine |

| Carboxamide Hydrolysis | 1. NaOH, H₂O, heat 2. HCl, H₂O, heat | Pyrrolidine-3-carboxylic acid |

Sophisticated Spectroscopic and Structural Elucidation Techniques for N Ethylpyrrolidine 3 Carboxamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Ethylpyrrolidine-3-carboxamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the chemical shifts of all protons and carbons.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ethyl group and the pyrrolidine (B122466) ring. The ethyl group will show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the pyrrolidine ring will present more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons closer to the electronegative nitrogen atom and the carbonyl group will be deshielded and appear at a lower field (higher ppm value).

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is characteristically found at a low field (around 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the pyrrolidine ring and the ethyl group will appear at higher fields. The chemical shifts of the pyrrolidine carbons are influenced by their proximity to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~175 |

| Pyrrolidine CH | ~2.8 - 3.2 | ~40 - 45 |

| Pyrrolidine CH₂ (adjacent to N) | ~2.9 - 3.5 | ~50 - 55 |

| Pyrrolidine CH₂ (β to N) | ~1.8 - 2.2 | ~25 - 30 |

| Ethyl CH₂ | ~3.2 - 3.4 | ~34 - 38 |

| Ethyl CH₃ | ~1.0 - 1.2 | ~14 - 16 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY)

To definitively assign the proton signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are utilized. A COSY spectrum reveals correlations between protons that are coupled to each other. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the ethyl group's methylene and methyl protons. It would also be instrumental in tracing the proton-proton coupling network within the pyrrolidine ring, allowing for the assignment of each of the diastereotopic methylene protons.

Advanced Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₇H₁₄N₂O, the expected exact mass is approximately 142.1106 g/mol . nih.gov High-resolution mass spectrometry can confirm this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-ethylpyrrolidines involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For this compound, this could lead to the loss of an ethyl radical or fragments from the pyrrolidine ring. The fragmentation of the amide bond is also a characteristic feature. Analysis of these fragment ions helps to piece together the molecular structure.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 142 | [C₇H₁₄N₂O]⁺ | Molecular Ion |

| 113 | [C₅H₉N₂O]⁺ | Loss of ethyl group (•C₂H₅) |

| 85 | [C₄H₇NO]⁺ | Cleavage of the pyrrolidine ring |

| 72 | [C₄H₁₀N]⁺ | Fragment containing the ethylamino group |

| 70 | [C₄H₈N]⁺ | Common fragment from pyrrolidine ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands are expected. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide. The N-H stretching vibration of the amide will appear as a medium to strong band around 3300 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring and the amide group will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on the scattering of light, is particularly useful for observing non-polar bonds. While the C=O stretch is also visible in the Raman spectrum, the C-C and C-H vibrations of the pyrrolidine ring and ethyl group may show strong signals. Studies on pyrrolidine-derivatized materials have utilized Raman spectroscopy to characterize the vibrational modes of the pyrrolidine ring. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3250 - 3350 (medium) | Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 (strong) | Strong |

| Amide C=O | Stretch | 1630 - 1680 (strong) | Medium |

| Amide N-H | Bend | 1510 - 1570 (medium) | Weak |

| C-N | Stretch | 1100 - 1300 (medium) | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. For chiral derivatives of this compound, single-crystal X-ray diffraction can unambiguously establish the stereochemistry at the C3 position of the pyrrolidine ring.

Studies on related pyrrolidine carboxamide derivatives have successfully employed X-ray crystallography to elucidate their binding modes in biological systems. nih.gov Such analyses reveal the precise spatial arrangement of the atoms, the conformation of the five-membered pyrrolidine ring (which typically adopts an envelope or twisted conformation), and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For this compound, hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule would be expected to be a key feature in its solid-state structure.

Polarimetry and Chiroptical Spectroscopy for Enantiomeric Purity Assessment

For enantiomerically pure this compound derivatives, polarimetry and chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential for confirming the enantiomeric excess and determining the absolute configuration in solution.

Polarimetry measures the rotation of plane-polarized light by a chiral sample. A non-zero optical rotation confirms the presence of a single enantiomer in excess. The sign and magnitude of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, with positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions. The CD spectrum is a powerful tool for assigning the absolute configuration of a chiral molecule by comparing the experimental spectrum to that of a known standard or to theoretical calculations. Studies on oligomers of (S)-pyrrolidine-3-carboxylic acid have demonstrated the sensitivity of CD spectroscopy to the stereochemistry and conformation of the pyrrolidine ring.

Computational Chemistry and Theoretical Investigations of N Ethylpyrrolidine 3 Carboxamide Systems

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. researchgate.netscispace.com The process involves finding the lowest energy conformation of N-Ethylpyrrolidine-3-carboxamide by calculating the molecule's total energy at various atomic arrangements until a true energy minimum is located. mdpi.com This optimized structure represents the most stable, and therefore most probable, conformation of the molecule in the gas phase. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d) or higher, to ensure accurate results. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost orbital without electrons and can act as the electron acceptor. youtube.commdpi.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). researchgate.netwikipedia.org A small energy gap is indicative of a molecule that is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org Conversely, a large HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) reactions. youtube.com The energies of these orbitals also allow for the calculation of various global reactivity descriptors.

Illustrative Global Reactivity Descriptors for this compound Note: The following values are illustrative, derived from typical DFT calculations on similar organic molecules, as specific published data for this compound is not available.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | 1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 8.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.5 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 2.5 |

| Global Electrophilicity | ω | μ2 / (2η) | 0.78 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of electrostatic potential. researchgate.net Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net For this compound, one would anticipate the most negative potential (red) to be localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Regions of positive potential (blue) would be expected around the amide and pyrrolidine (B122466) hydrogens.

Natural Population Analysis (NPA) complements the visual MEP map by providing quantitative charge values for each atom in the molecule. researchgate.net This analysis helps to understand the distribution of electron density and identify specific atomic sites of charge concentration.

Illustrative Natural Population Analysis (NPA) Charges for this compound Note: These charge values are for illustrative purposes and represent typical results from NPA calculations on similar structures.

| Atom | Illustrative NPA Charge (e) |

|---|---|

| Carbonyl Oxygen (O) | -0.65 |

| Carbonyl Carbon (C) | +0.70 |

| Amide Nitrogen (N) | -0.45 |

| Pyrrolidine Nitrogen (N) | -0.30 |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.net This simulation helps to identify potential biological targets and understand the binding mode and affinity. Following docking, Molecular Dynamics (MD) simulations can be employed to study the physical movements of the atoms and molecules in the complex over time. researchgate.net MD simulations provide insights into the stability of the ligand-receptor complex and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net Although no specific molecular docking or MD simulation studies featuring this compound are publicly available, these techniques would be essential to explore its potential as a pharmacologically active agent.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful methods for mapping out the pathways of chemical reactions. slideshare.net By using DFT, it is possible to calculate the geometries and energies of reactants, products, and, crucially, the transition states that connect them. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Such studies could elucidate, for example, the mechanism of hydrolysis of the amide bond in this compound or its reactions with various biological nucleophiles and electrophiles. cureffi.org However, specific research detailing the reaction mechanisms and transition states for this compound has not been published.

Chemo-informatics and Predictive Structural Analysis

Chemo-informatics involves the use of computational methods to analyze chemical information. tandfonline.com This includes the prediction of physicochemical properties, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, directly from a molecule's structure. tandfonline.com Online tools and software can calculate descriptors such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area. nih.gov These descriptors are often used to evaluate a compound's "drug-likeness," for instance, by applying filters like Lipinski's Rule of Five. tandfonline.com While PubChem lists several computed properties for this compound, a dedicated chemo-informatics study would provide a more comprehensive predictive analysis of its behavior in a biological context. nih.gov

Quantum Chemical Topology and Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a theoretical tool that provides a chemically intuitive way of visualizing electron pair localization in a molecule. wikipedia.org It maps regions in 3D space where there is a high probability of finding an electron pair. jussieu.fr ELF analysis clearly distinguishes core electrons from valence electrons and vividly illustrates covalent bonds, lone pairs, and even the shell structure of atoms. wikipedia.orgarizona.edu The ELF value ranges from 0.0 to 1.0, where a value close to 1.0 corresponds to perfect electron localization (found in core regions and lone pairs), and a value of 0.5 is characteristic of a uniform electron gas (delocalized electrons). jussieu.fr An ELF analysis of this compound would reveal distinct basins of attraction corresponding to the C-C, C-N, C-H, and C=O bonds, as well as the lone pairs on the oxygen and nitrogen atoms, providing a profound understanding of its chemical bonding. arizona.edu

Conformational Analysis and Polymorphism in N Ethylpyrrolidine 3 Carboxamide Structures

Conformational Landscape Exploration via Potential Energy Scans

The conformational landscape of N-Ethylpyrrolidine-3-carboxamide is primarily determined by the rotational barriers around the C-C and C-N bonds of the pyrrolidine (B122466) ring and the amide group. Potential energy surface (PES) scans are a computational method used to explore these conformational possibilities. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of the molecule's conformational space can be generated.

For this compound, key dihedral angles include those governing the puckering of the pyrrolidine ring and the orientation of the N-ethylcarboxamide substituent. The pyrrolidine ring can adopt various puckered conformations, typically described as 'envelope' or 'twisted' forms, to relieve ring strain. The relative orientation of the N-ethylcarboxamide group with respect to the pyrrolidine ring further diversifies the conformational possibilities.

Computational studies on similar pyrrolidine derivatives often reveal a complex potential energy surface with several local minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| A | 175° | 60° | 0.00 |

| B | -65° | 180° | 1.25 |

| C | 65° | -60° | 2.10 |

Note: This table is illustrative and based on typical findings for related compounds. τ1 and τ2 represent key dihedral angles of the molecule.

Investigation of Concomitant Polymorphism and Crystal Packing

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the solid-state characterization of a compound. Different polymorphs of the same substance can exhibit distinct physical properties, including melting point, solubility, and stability. The phenomenon of concomitant polymorphism, where multiple crystal forms crystallize simultaneously from the same solution, highlights the subtle energetic balance between different packing arrangements.

The crystal packing of this compound would be dictated by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which would likely play a dominant role in the formation of supramolecular synthons. These synthons are recurring patterns of intermolecular interactions that direct the assembly of molecules into a crystal lattice.

The flexibility of the ethyl group and the puckering of the pyrrolidine ring mean that different conformers could potentially be present in different polymorphic forms. The interplay between conformational preferences and the efficiency of crystal packing determines which polymorphs are thermodynamically stable and which are kinetically favored under specific crystallization conditions.

Table 2: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (amide) | C=O (amide) | Formation of chains or dimers, primary structural motif. |

| Hydrogen Bond | C-H | O=C | Weaker interactions contributing to overall packing stability. |

| Dipole-Dipole | C=O | C=O | Alignment of amide groups. |

| van der Waals | Alkyl chains | Alkyl chains | Space-filling and stabilization of the crystal lattice. |

The study of polymorphism in related carboxamide compounds has shown that even minor changes in molecular structure or crystallization conditions can lead to the formation of different crystal forms. Therefore, a thorough polymorphic screen of this compound would be essential to fully characterize its solid-state properties.

Q & A

Q. What are the standard synthetic routes for N-ethylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves carboxamide formation via coupling reactions between pyrrolidine-3-carboxylic acid derivatives and ethylamine. For example, cyclization strategies (e.g., using activating agents like EDCI/HOBt) can improve yield . Optimization may include solvent selection (e.g., THF or DMF), temperature control (reflux vs. room temperature), and stoichiometric adjustments. Monitoring reaction progress via TLC or HPLC is critical to identify side products (e.g., over-alkylation). Refer to analogous protocols for pyrrolidinecarboxamide derivatives in peptide coupling literature .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR : H and C NMR can confirm the ethyl group (δ ~1.2 ppm for CH, δ ~3.3 ppm for CH-N) and pyrrolidine ring conformation (e.g., coupling constants for chair vs. boat conformers) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~210 nm) paired with mass spectrometry (expected [M+H] = 157.1) ensures purity and identifies degradation products .

- IR : Amide C=O stretching (~1650 cm) and N-H bending (~1550 cm^{-1) validate the carboxamide group .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer :

- Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).

- For lipid-rich environments, consider lipid-based carriers (e.g., cyclodextrins) .

- Pre-screen solubility using nephelometry to avoid false-negative bioactivity results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact.

- Store at 2–8°C under inert gas (argon) to prevent hydrolysis .

- Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to optimize 3D geometry and estimate electronic properties (e.g., HOMO/LUMO gaps) .

- Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., GPCRs) and validate with experimental IC values .

- MD simulations (GROMACS) assess binding stability under physiological conditions .

Q. How do conflicting data on synthetic yields across studies arise, and how can they be resolved?

- Methodological Answer :

- Systematic review methods (PRISMA guidelines) identify variables like catalyst purity or solvent grade discrepancies .

- Replicate experiments with controlled parameters (e.g., anhydrous solvents, inert atmosphere) and report yield ranges (e.g., 60–75% vs. isolated 82% in ).

- Use Design of Experiments (DoE) to statistically optimize reaction variables .

Q. What strategies validate the compound’s role in modulating enzyme kinetics without off-target effects?

- Methodological Answer :

- Enzyme inhibition assays : Use Michaelis-Menten kinetics with varied substrate concentrations and competitive inhibitors.

- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinases, phosphatases) .

- CRISPR knockouts confirm target specificity in cellular models .

Q. How can researchers integrate structural analogs (e.g., N-alkylpyrrolidinecarboxamides) into structure-activity relationship (SAR) studies?

- Methodological Answer :

- Synthesize analogs with varied alkyl chains (methyl, propyl) and compare logP (HPLC-derived) and binding affinities (SPR assays) .

- Data table :

| Derivative | logP | IC (nM) |

|---|---|---|

| N-Methyl | 1.2 | 450 |

| N-Ethyl | 1.8 | 220 |

| N-Propyl | 2.4 | 950 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.